

4-Hydroxy-3-nitrophenylacetic acid CAS number 10463-20-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic acid

Cat. No.: B137600

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-3-nitrophenylacetic Acid** (CAS 10463-20-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Hydroxy-3-nitrophenylacetic acid** (4H3NPAA), a key reagent and building block for researchers, chemists, and professionals in drug development and immunology. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, grounding all information in established scientific literature.

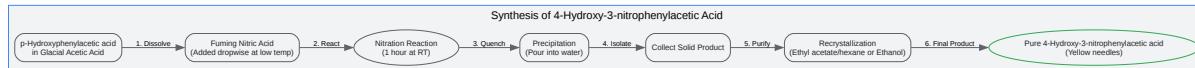
Core Compound Identity and Physicochemical Properties

4-Hydroxy-3-nitrophenylacetic acid, also known as (4-hydroxy-3-nitrophenyl)acetic acid, is a substituted phenylacetic acid derivative. The introduction of a nitro group (NO_2) ortho to the hydroxyl group (OH) on the phenyl ring is critical to its chemical reactivity and biological utility, particularly its function as a hapten.[1][2]

Chemical Structure

Caption: Chemical structure of **4-Hydroxy-3-nitrophenylacetic acid**.

Physicochemical Data Summary


The following table summarizes the key physicochemical properties of 4H3NPAA, which are essential for its handling, storage, and application in experimental design.

Property	Value	Source(s)
CAS Number	10463-20-4	[3][4][5]
Molecular Formula	C ₈ H ₇ NO ₅	[2][6]
Molecular Weight	197.14 g/mol	[2][3][4]
Appearance	Yellow crystalline powder	[1]
Melting Point	146-148 °C	[1][3]
Solubility	Soluble in ethanol (5%)	[3]
InChI Key	QBHBHOSRLDPIHG-UHFFFAOYSA-N	[3][7]
SMILES	OC(=O)Cc1ccc(O)c(c1)-- INVALID-LINK--=O	[3][4]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing 4H3NPAA is through the electrophilic nitration of p-hydroxyphenylacetic acid. This reaction leverages the activating, ortho-para directing effect of the hydroxyl group. While both ortho and para positions are activated, the para position is already occupied by the acetic acid moiety, thus directing nitration to the ortho position.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of 4H3NPAA.

Detailed Synthesis Protocol

This protocol is a synthesized procedure based on established methods.[1][8] The rationale behind each step is provided to ensure reproducibility and understanding.

Materials:

- p-Hydroxyphenylacetic acid
- Glacial acetic acid
- Fuming nitric acid
- Ethyl acetate
- Hexane (or Ethanol for recrystallization)
- Ice bath, magnetic stirrer, filtration apparatus

Procedure:

- Dissolution: In a flask, dissolve p-hydroxyphenylacetic acid (e.g., 4.00 g, 26.3 mmol) in glacial acetic acid (25 mL). The acetic acid serves as a solvent that is resistant to nitration under these conditions.
- Cooling: Place the flask in an ice bath and cool the solution. This is a critical step to control the exothermic nitration reaction and prevent unwanted side products or runaway reactions.
- Nitration: Slowly add fuming nitric acid (e.g., 1.36 mL) dropwise to the cooled solution while stirring. The slow addition ensures the temperature remains low.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 1 hour. A color change from yellow to brown and the formation of a precipitate should be observed.[1]

- Precipitation/Quenching: Pour the reaction mixture into a larger volume of cold water (e.g., 1 liter). This quenches the reaction and precipitates the less water-soluble product.[8]
- Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.
- Purification (Recrystallization): To achieve high purity, recrystallize the crude solid. Dissolve the solid in a minimal amount of hot ethyl acetate or ethanol and add hexane until turbidity is observed.[1][8] Allow the solution to cool slowly. Pure 4H3NPAA will crystallize as yellow, needle-like crystals.[1]
- Drying: Collect the pure crystals by filtration and dry them under a vacuum. A typical yield is around 70%. [1]

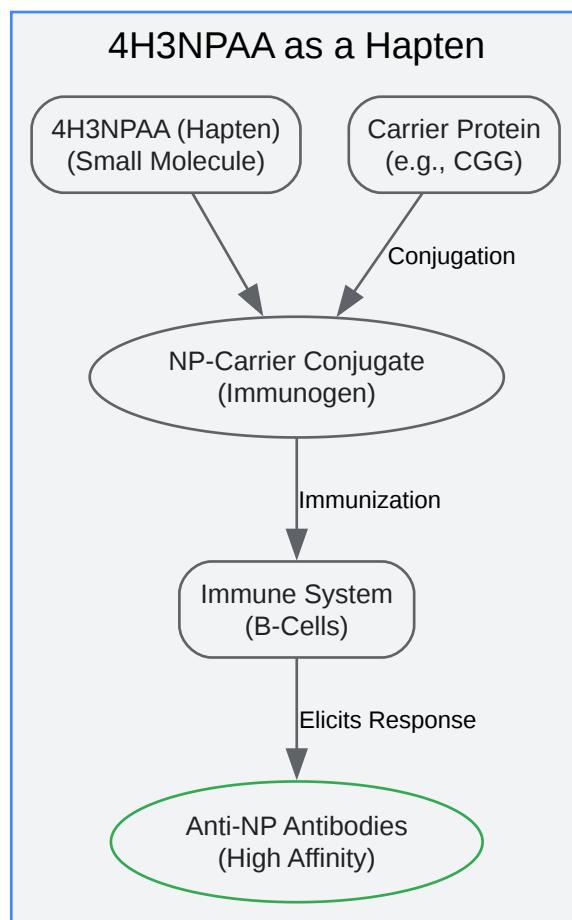
Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 4H3NPAA before its use in further applications.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for 4H3NPAA.

Analysis Method	Expected Results	Source(s)
¹ H NMR	δ (CDCl ₃ -d ₄ /DMSO, 4:1): 3.50 (2H, s), 7.04 (1H, d, J = 9 Hz), 7.46 (1H, dd, J = 9, 3 Hz), 7.94 (1H, d, J = 3 Hz)	[1]
Mass Spec (EI)	Molecular Ion (M ⁺): m/z 197. Key Fragments: m/z 152, 106.	[9][10]
IR Spectroscopy	Characteristic peaks for O-H, C=O (acid), and N-O (nitro) stretches.	[2][7]
Purity (Assay)	≥98% (typically by titration or GC)	[6][11]


Key Applications in Research and Development

4H3NPAA is not just a simple chemical; it is a versatile tool with significant applications, particularly in immunology and as a biomarker.

Hapten in Immunological Studies

A primary application of 4H3NPAA is its role as a hapten.^{[1][2]} A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The nitro- and hydroxyl-substituted phenyl ring is a well-characterized epitope for studying antibody affinity and the humoral immune response.

- Mechanism: When conjugated to a carrier protein (e.g., Chicken Gamma Globulin - CGG), the 4H3NPAA moiety (often referred to as NP for nitrophenyl) becomes immunogenic.^[12] This NP-CGG conjugate can be used to immunize model organisms, leading to the production of anti-NP antibodies.
- Application: Researchers use this system to study fundamental processes like antibody affinity maturation, class switching, and the generation of memory B cells.^[3]

[Click to download full resolution via product page](#)

Caption: Role of 4H3NPAA as a hapten in generating an immune response.

Metabolite and Biomarker

4H3NPAA is a known metabolite of nitrotyrosine, which is a marker for oxidative stress.^[1]^[13] It can also be formed by the nitration of p-hydroxyphenylacetic acid (a tyrosine metabolite) in vivo.^[13] Therefore, its detection and quantification in biological fluids like urine can serve as a biomarker for studying diseases associated with nitrosative stress.^[13]

Synthetic Intermediate

4H3NPAA is also used as a starting material for the synthesis of other molecules. For instance, it has been used to synthesize 4-hydroxy-3-nitrophenylacetyl caproic acid.^[1]^[3]

Safety, Handling, and Storage

Proper handling of 4H3NPAA is crucial for laboratory safety.

Hazard Identification

Based on GHS classifications, **4-Hydroxy-3-nitrophenylacetic acid** is considered hazardous.

[2]

- Pictogram: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[2][14]
 - H319: Causes serious eye irritation.[2][14]
 - H335: May cause respiratory irritation.[2][14]
- Target Organs: Respiratory system.[3][15]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15][16]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.[14]
 - Skin Protection: Wear appropriate protective gloves and a lab coat.[14][15]
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use an N95-type dust mask or a full-face respirator if exposure limits are exceeded.[3][14]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.[15]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) is a compound of significant utility in scientific research. Its well-defined synthesis, distinct physicochemical properties, and, most importantly, its role as a hapten make it an indispensable tool in the field of immunology for dissecting the complexities of the humoral immune response. Furthermore, its connection to nitrotyrosine metabolism provides a valuable avenue for biomarker research. Adherence to established protocols for its synthesis, characterization, and safe handling will ensure its effective and safe application in advancing scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 2. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-nitrophenylacetic acid 99 10463-20-4 [sigmaaldrich.com]
- 4. 4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS RN 10463-20-4 | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. 4-HYDROXY-3-NITROPHENYLACETIC ACID(10463-20-4) MS [m.chemicalbook.com]
- 10. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
- 11. A13858.14 [thermofisher.com]

- 12. 4-Hydroxy-3-nitrophenylacetyl-CGG - Creative Biolabs [creative-biolabs.com]
- 13. Human Metabolome Database: Showing metabocard for 4-hydroxy-3-nitrophenylacetate (HMDB0062403) [hmdb.ca]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-Hydroxy-3-nitrophenylacetic acid CAS number 10463-20-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137600#4-hydroxy-3-nitrophenylacetic-acid-cas-number-10463-20-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com